molecular formula C12H18FN B2376274 tert-butyl[2-(4-fluorophenyl)ethyl]amine CAS No. 1178031-55-4

tert-butyl[2-(4-fluorophenyl)ethyl]amine

Cat. No.: B2376274
CAS No.: 1178031-55-4
M. Wt: 195.281
InChI Key: FZABYMCFIIAFQK-UHFFFAOYSA-N
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Description

tert-butyl[2-(4-fluorophenyl)ethyl]amine is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a 2-methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[2-(4-fluorophenyl)ethyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorophenylacetonitrile and 2-methylpropan-2-amine.

    Reduction: The nitrile group of 4-fluorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Alkylation: The resulting amine is then alkylated with 2-methylpropan-2-amine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product. Catalytic hydrogenation is often preferred for the reduction step due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the amine group, converting it to secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary or tertiary amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

tert-butyl[2-(4-fluorophenyl)ethyl]amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a central nervous system stimulant and its structural similarity to other psychoactive compounds.

    Pharmacology: Research focuses on its interaction with neurotransmitter systems, particularly its effects on dopamine and serotonin receptors.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-2-methylpropan-2-amine
  • N-[2-(4-bromophenyl)ethyl]-2-methylpropan-2-amine
  • N-[2-(4-methylphenyl)ethyl]-2-methylpropan-2-amine

Uniqueness

tert-butyl[2-(4-fluorophenyl)ethyl]amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target receptors, distinguishing it from its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-12(2,3)14-9-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZABYMCFIIAFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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